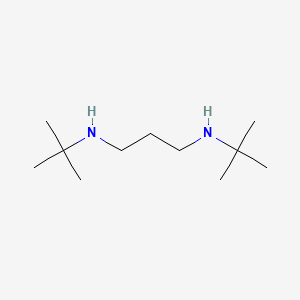
N-Octyl-succinamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Octyl-succinamic acid is a chemical compound with the molecular formula C12H23NO31. It is a lipophilic compound2.
Synthesis Analysis
N-substituted succinamic acid compounds, which include N-Octyl-succinamic acid, can be synthesized using succinic anhydride as the raw material. The acylating reaction with amines such as 2-amino pyridine, N-methyl piperazine, p-chloroaniline, aniline, and tertiary butyl amine is used in the synthesis process. The optimum reaction conditions include a ratio of succinic anhydride to amine of 1:1, a reaction temperature of 15°C, and a reaction time of 5 hours3.Molecular Structure Analysis
The molecular structure of N-Octyl-succinamic acid consists of an octyl group (a chain of 8 carbon atoms) attached to a succinamic acid molecule4. The InChI code for N-Octyl-succinamic acid is 1S/C12H23NO3/c1-2-3-4-5-6-7-10-13-11(14)8-9-12(15)16/h2-10H2,1H3,(H,13,14)(H,15,16)4.
Chemical Reactions Analysis
Specific chemical reactions involving N-Octyl-succinamic acid are not readily available in the literature. However, it’s worth noting that succinamic acid compounds can participate in various chemical reactions due to the presence of both amine and carboxylic acid functional groups3.Physical And Chemical Properties Analysis
The physical and chemical properties of N-Octyl-succinamic acid are not extensively documented. However, it is known that it has a molecular weight of 229.32 g/mol4. More detailed properties such as color, density, hardness, and melting and boiling points would require further experimental analysis6.科学的研究の応用
Nanostructured Soft Carriers
Amphiphilic hyaluronic acid derivatives obtained by modifying hyaluronic acid with octenyl succinic anhydride (OSA) show promise for creating nanostructured soft carriers. These derivatives can self-associate into spherical nanostructures in aqueous media and encapsulate hydrophobic compounds. This characteristic suggests their potential use as nanocarriers for drug delivery, particularly for hydrophobic active ingredients or drugs, indicating a method to improve drug solubility and bioavailability (Eenschooten et al., 2012).
Bio-Based Production of Succinic Acid
Research on the bio-based production of succinic acid (SA) highlights the development of microbial strains through metabolic engineering. This approach aims at economical production from renewable resources, positioning SA as a key bio-based chemical for various industrial applications. The review of these strategies showcases the potential of engineered microorganisms in achieving high performance indices for SA production, which is vital for its use in the food, chemicals, and pharmaceutical industries (Ahn, Jang, & Lee, 2016).
Root-Promoting Substances
Compounds derived from N-(phenethyl)succinamic acid, such as N-[2-(3-indolyl)ethyl]succinamic acid (IESA) and N-[2-(1-naphthyl)ethyl]succinamic acid (NESA), have been identified as new categories of root-promoting substances. Unlike auxin-like substances, these derivatives do not promote stem elongation or leaf epinasty, suggesting their unique role in agricultural applications for enhancing root growth without affecting the aerial parts of the plants (Itagaki et al., 2003).
Extraction and Separation Technologies
Studies on the reactive extraction of succinic acid using tri-n-octylamine in various solvents reveal insights into optimizing the extraction process for industrial applications. The effectiveness of octan-1-ol as a phase modifier in enhancing extraction efficiency is particularly noted, suggesting a method to improve the recovery of succinic acid from complex mixtures. This research is relevant for the purification processes of bio-based succinic acid, essential for its subsequent industrial use (Kloetzer, Cașcaval, & Galaction, 2013).
Safety And Hazards
Specific safety and hazard information for N-Octyl-succinamic acid is not readily available. However, succinic acid, a related compound, is known to cause serious eye damage and may cause respiratory irritation7. It is recommended to handle N-Octyl-succinamic acid with appropriate safety measures.
将来の方向性
The future directions for N-Octyl-succinamic acid and similar compounds could involve their use in the production of succinic acid, an important platform chemical. Microbial production of succinic acid at low pH results in low purification costs and hence good overall process economics89. This could pave the way for industrial production of bio-based succinic acid9.
特性
IUPAC Name |
4-(octylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-2-3-4-5-6-7-10-13-11(14)8-9-12(15)16/h2-10H2,1H3,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKYFTBRFFARTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50366269 |
Source


|
| Record name | N-Octyl-succinamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50366269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Octyl-succinamic acid | |
CAS RN |
3151-42-6 |
Source


|
| Record name | N-Octyl-succinamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50366269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

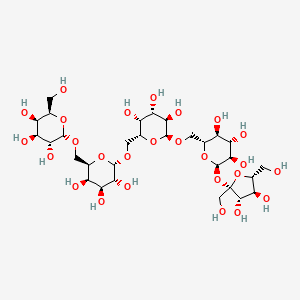
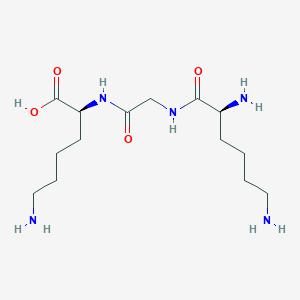
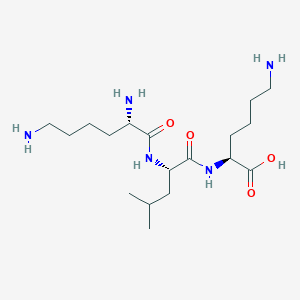
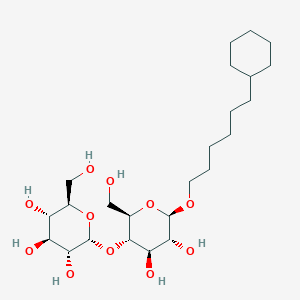
![[4-(2-Amino-4-methyl-thiazol-5-YL)-pyrimidin-2-YL]-(3-nitro-phenyl)-amine](/img/structure/B1348376.png)
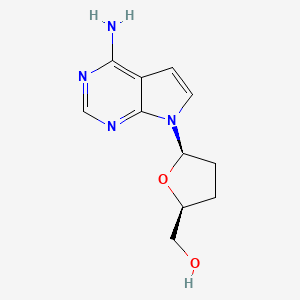

![[Ethoxy(phenyl)methyl]benzene](/img/structure/B1348383.png)

acetic acid](/img/structure/B1348388.png)



